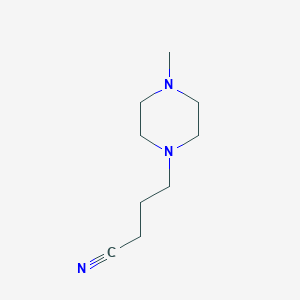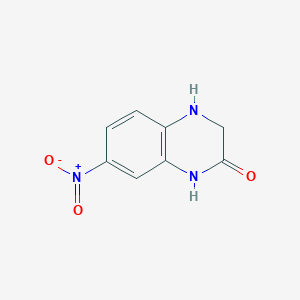![molecular formula C10H12N4 B1612138 N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine CAS No. 879896-43-2](/img/structure/B1612138.png)
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine
Descripción general
Descripción
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, also known as MTA, is a compound that has been extensively studied for its potential applications in scientific research. MTA is a triazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-triazoles, including our compound of interest, have garnered attention in drug discovery due to their unique properties. These features include high chemical stability, aromatic character, and hydrogen bonding ability. Medicinal compounds containing a 1,2,3-triazole core have been developed for various therapeutic purposes. For instance:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
- Organocatalytic Approaches : L-proline-catalyzed and enamine-mediated reactions have been explored .
Fluorescent Imaging and Materials Science
Fluorescent 1,2,3-triazoles are valuable probes for cellular imaging. Additionally, these compounds contribute to the development of functional materials, such as sensors and catalysts.
Mecanismo De Acción
Target of Action
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine, also known as Benzenemethanamine,N-methyl-3-(1H-1,2,4-triazol-1-yl)-, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it has been found to stabilize Cu+ ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization of Cu+ ions is crucial as it keeps the ions accessible for chemical reactions .
Biochemical Pathways
The compound affects various biochemical pathways. In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds . These compounds can then interact with various biochemical pathways, leading to their therapeutic effects. For example, antifungal agents can disrupt the cell wall synthesis of fungi, while anticancer agents can interfere with cell division and growth .
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant . This suggests that N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine may also have suitable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action depends on the specific pharmaceutical compounds that are synthesized using it as a starting material. For instance, when used to synthesize antifungal agents, the result can be the disruption of fungal cell wall synthesis, leading to the death of the fungi . When used to synthesize anticancer agents, the result can be the inhibition of cell division and growth, leading to the death of cancer cells .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has shown promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound can be effective in a variety of environmental conditions.
Propiedades
IUPAC Name |
N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-6-9-3-2-4-10(5-9)14-8-12-7-13-14/h2-5,7-8,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQTEDUTKNYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594503 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine | |
CAS RN |
879896-43-2 | |
| Record name | N-Methyl-1-[3-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612077.png)